molecular formula C12H9FO2S B7959972 Methyl 2-fluoro-5-(thiophen-2-YL)benzoate CAS No. 1820716-85-5

Methyl 2-fluoro-5-(thiophen-2-YL)benzoate

Cat. No.: B7959972
CAS No.: 1820716-85-5
M. Wt: 236.26 g/mol
InChI Key: PEOWSVHHNFNXQU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(thiophen-2-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom and a thiophene ring attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(thiophen-2-YL)benzoate typically involves the reaction of methyl 2-fluorobenzoate with thiophene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(thiophen-2-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-fluoro-5-(thiophen-2-YL)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(thiophen-2-YL)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the thiophene ring, making it less versatile in certain applications.

    Thiophene-2-carboxylate derivatives: These compounds have similar thiophene rings but may lack the fluorine atom, affecting their reactivity and binding properties.

Uniqueness

Methyl 2-fluoro-5-(thiophen-2-YL)benzoate is unique due to the combination of a fluorine atom and a thiophene ring, which enhances its chemical reactivity and potential for diverse applications. This combination allows for specific interactions with molecular targets, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

methyl 2-fluoro-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOWSVHHNFNXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221599
Record name Benzoic acid, 2-fluoro-5-(2-thienyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-85-5
Record name Benzoic acid, 2-fluoro-5-(2-thienyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-5-(2-thienyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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